molecular formula C14H11FO2S B239833 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid

4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid

Cat. No. B239833
M. Wt: 262.3 g/mol
InChI Key: CBHBLBLSQVYSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid, also known as FSBA, is a chemical compound that has been widely used in scientific research for the modification of proteins and peptides. This compound is a sulfhydryl-reactive agent that can selectively target cysteine residues in proteins, leading to the formation of covalent bonds. The ability of FSBA to modify proteins has made it a valuable tool in various fields of research, such as biochemistry, pharmacology, and biotechnology.

Mechanism of Action

The mechanism of action of 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid involves the reaction of the compound with cysteine residues in proteins. The thiol group of cysteine reacts with the electrophilic carbon of 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid, leading to the formation of a covalent bond. This reaction is irreversible and can lead to the modification of protein structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid depend on the specific protein or enzyme that is being modified. In general, the modification of proteins with 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid can lead to changes in protein structure, stability, and activity. This has been used in the study of protein function and regulation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid in lab experiments include its ability to selectively target cysteine residues in proteins, its irreversibility, and its wide applicability in various fields of research. The limitations of using 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid include the potential for non-specific modification of other amino acid residues, the need for careful optimization of reaction conditions, and the potential for toxicity or side effects.

Future Directions

There are several future directions for the use of 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid in scientific research. These include the development of new methods for protein modification using 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid, the identification of new targets for enzyme inhibition, and the use of 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid in drug discovery. Additionally, the combination of 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid with other chemical compounds or techniques may lead to new insights into protein structure and function.

Synthesis Methods

The synthesis of 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid involves the reaction of 4-fluorobenzyl chloride with thiourea, followed by the oxidation of the resulting thioether with hydrogen peroxide. This method has been described in several research articles and is considered to be a reliable and efficient way of synthesizing 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid.

Scientific Research Applications

4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid has been used in various scientific research applications, such as protein modification, enzyme inhibition, and drug discovery. In protein modification, 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid can selectively target cysteine residues in proteins and form covalent bonds, leading to the creation of new protein structures with altered properties. This has been used in the study of protein folding, protein-protein interactions, and enzyme catalysis.
In enzyme inhibition, 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid can irreversibly bind to the active site of enzymes that contain cysteine residues, leading to the inhibition of enzyme activity. This has been used in the development of new drugs that target specific enzymes, such as proteases and kinases.

properties

Product Name

4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid

Molecular Formula

C14H11FO2S

Molecular Weight

262.3 g/mol

IUPAC Name

4-[(4-fluorophenyl)sulfanylmethyl]benzoic acid

InChI

InChI=1S/C14H11FO2S/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17)

InChI Key

CBHBLBLSQVYSFI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)F)C(=O)O

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

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